molecular formula C8H7N5O2 B13162439 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylicacid

4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylicacid

Cat. No.: B13162439
M. Wt: 205.17 g/mol
InChI Key: XNDAOVALMVANPL-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methylpyrimidine-5-carboxylic acid with azides in the presence of copper(I) catalysts can yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes involved in disease progression by binding to their active sites. This binding can disrupt normal enzyme function, leading to therapeutic effects such as reduced cell proliferation or pathogen inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

4-methyl-2-(2H-triazol-4-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7N5O2/c1-4-5(8(14)15)2-9-7(11-4)6-3-10-13-12-6/h2-3H,1H3,(H,14,15)(H,10,12,13)

InChI Key

XNDAOVALMVANPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=NNN=C2

Origin of Product

United States

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